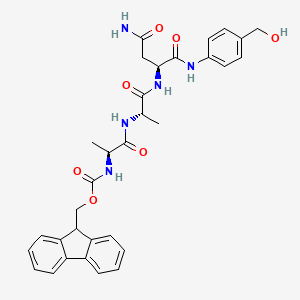

Fmoc-Ala-Ala-Asn-PAB

Description

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[4-(hydroxymethyl)anilino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H35N5O7/c1-18(30(41)37-27(15-28(33)39)31(42)36-21-13-11-20(16-38)12-14-21)34-29(40)19(2)35-32(43)44-17-26-24-9-5-3-7-22(24)23-8-4-6-10-25(23)26/h3-14,18-19,26-27,38H,15-17H2,1-2H3,(H2,33,39)(H,34,40)(H,35,43)(H,36,42)(H,37,41)/t18-,19-,27-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVGGLUXCWFYXJT-BATDWUPUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)C(C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H35N5O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

601.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for Fmoc Ala Ala Asn Pab and Its Derivatives

Principles of Solid-Phase Peptide Synthesis (SPPS) Applied to Fmoc-Ala-Ala-Asn-PAB

Solid-phase peptide synthesis is the cornerstone method for assembling the this compound sequence. chempep.com This technique involves building the peptide chain sequentially while it is covalently attached to an insoluble polymer support, or resin. nih.gov The process begins with the C-terminal amino acid (in this case, a precursor to the PAB linker) anchored to the resin. The synthesis proceeds by repeating a two-step cycle for each amino acid: N-terminal deprotection and coupling. sigmaaldrich.com The use of excess soluble reagents helps drive reactions to completion, and these excesses are easily removed by washing and filtration, which is a key advantage of SPPS. nih.gov The entire process is typically performed using the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy, where the temporary N-terminal Fmoc group is removed under basic conditions, while the permanent side-chain protecting groups (like tBu) are cleaved at the end of the synthesis with strong acid. thermofisher.comiris-biotech.de

Optimized Fmoc Deprotection and Coupling Strategies

Fmoc Deprotection: The removal of the Fmoc protecting group from the N-terminus of the growing peptide chain is a critical step that must be efficient to prevent sequence deletions. thermofisher.com This is typically achieved using a solution of a secondary amine base, most commonly 20-50% piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). thermofisher.comcreative-peptides.com To ensure complete Fmoc removal, especially in challenging sequences, strategies such as extending the reaction time, repeating the deprotection step, or adding a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be employed. iris-biotech.de More sustainable, "in-situ" Fmoc removal protocols have also been developed, where the deprotection agent is added directly to the coupling reaction mixture, which can save up to 60% of solvent waste. tandfonline.com

Coupling Strategies: The formation of the amide bond between the incoming Fmoc-protected amino acid and the deprotected N-terminus of the resin-bound peptide must be rapid and complete to maximize yield and purity. gyrosproteintechnologies.com This is facilitated by activating the carboxylic acid of the incoming amino acid. Common and highly efficient coupling reagents include aminium/uronium salts like HATU, HBTU, and HCTU, or carbodiimides such as DIC, often used with additives like OxymaPure or HOBt. nih.govcreative-peptides.com These additives act as activating agents and can also help to minimize the risk of racemization. creative-peptides.comorgsyn.org For sterically hindered couplings, using highly reactive reagents like HATU or employing a "double-coupling" strategy (repeating the coupling step) can improve efficiency. creative-peptides.com

Table 1: Comparison of Common Coupling Reagents in Peptide Synthesis

| Reagent/Additive | Full Name | Key Advantages | Considerations |

|---|---|---|---|

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) | High coupling efficiency, low racemization, effective for hindered amino acids. creative-peptides.com | Higher cost compared to carbodiimides. |

| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | Efficient and widely used, good for standard couplings. | Can cause guanidinylation of free amino groups if not pre-activated. iris-biotech.de |

| DIC/OxymaPure | N,N'-Diisopropylcarbodiimide / Ethyl cyanohydroxyiminoacetate | Cost-effective, OxymaPure enhances reaction rates and significantly suppresses racemization. orgsyn.orgmdpi.com | DIC alone can lead to side reactions; must be used with an additive. |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium salt reagent, avoids guanidinylation side reaction. iris-biotech.de | May be less reactive for some difficult sequences compared to HATU. |

Incorporation of Protecting Groups for Asparagine Residues (e.g., Trt)

The side chain of asparagine contains a primary amide that requires protection during SPPS to prevent undesirable side reactions. axispharm.com Without protection, the amide nitrogen can attack the peptide backbone, leading to the formation of an aspartimide intermediate. This intermediate can result in both epimerization at the aspartic acid residue and the formation of β-peptides, which are difficult to separate from the desired product. iris-biotech.de

The trityl (Trt) group is a commonly used acid-labile protecting group for the asparagine side chain. axispharm.comaltabioscience.com It is bulky, which effectively prevents aspartimide formation. iris-biotech.de The Trt group is stable to the mild basic conditions used for Fmoc deprotection but is readily cleaved during the final step of peptide release from the resin using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). iris-biotech.deaxispharm.comresearchgate.net The use of Fmoc-Asn(Trt)-OH is therefore a standard and crucial reagent for incorporating asparagine into a peptide sequence during Fmoc-based SPPS. altabioscience.com

Strategies for Attaching the PAB Spacer and its Functionalization (e.g., PNP ester)

The p-aminobenzyl (PAB) group serves as a self-immolative spacer in many drug delivery systems. axispharm.comgoogle.com In the context of this compound, the PAB moiety is linked to the C-terminus of the asparagine residue. cd-bioparticles.net After enzymatic cleavage of the Ala-Ala-Asn sequence, the PAB group undergoes a 1,6-elimination reaction, which releases the attached payload in an unmodified form. google.com

There are two main strategies for incorporating the PAB spacer:

Pre-formed Linker on Resin: The PAB group can be part of a larger linker molecule that is pre-attached to the solid support before the first amino acid is coupled. mdpi.com

Solution-Phase Coupling: The fully assembled and protected peptide (Fmoc-Ala-Ala-Asn-OH) can be synthesized first and then coupled to a PAB derivative in solution phase before a final purification step.

For its use in conjugating a drug molecule, the PAB spacer is often functionalized. A common approach is to convert its benzylic alcohol into a reactive carbonate ester. The p-nitrophenyl (PNP) ester is a frequently used activating group for this purpose. axispharm.com The this compound-PNP intermediate is created by reacting the PAB alcohol with p-nitrophenyl chloroformate. google.com The PNP group is an excellent leaving group, allowing for efficient conjugation with amine- or hydroxyl-containing drug molecules to form a stable carbamate (B1207046) or carbonate linkage, respectively. axispharm.commdpi.com

Advanced Solution-Phase Synthesis Techniques for Linker Precursors

While SPPS is ideal for peptide assembly, solution-phase synthesis is often indispensable for preparing the complex, non-peptidic precursors, such as the PAB spacer and its functionalized derivatives. nih.gov Solution-phase synthesis offers advantages for these smaller molecules, including easier purification of intermediates and the ability to produce them on a larger scale. sterlingpharmasolutions.com For instance, the synthesis of a complex linker like Azido-PEG(4)-Val-Cit-PAB-PNP involves multiple solution-phase steps to build the molecule before it is ready for conjugation. This approach allows for rigorous characterization (e.g., by NMR and mass spectrometry) of the linker at each stage, ensuring its purity and structural integrity before it is incorporated into the final, high-value conjugate.

Purification and Yield Optimization Strategies for Research-Grade Material

Achieving high purity and optimizing yield are critical for obtaining research-grade material. gyrosproteintechnologies.com Even with highly efficient synthesis protocols, the crude peptide product will contain impurities such as deletion sequences, truncated peptides, and products of side reactions.

Cleavage and Deprotection: The first step after synthesis is to cleave the peptide from the solid support and simultaneously remove all side-chain protecting groups. This is typically done using a cleavage cocktail containing a strong acid, most commonly 95% Trifluoroacetic Acid (TFA), along with scavengers like water and triisopropylsilane (B1312306) (TIS) to capture the reactive carbocations released from the protecting groups. tandfonline.com

Purification: The gold standard for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC). sterlingpharmasolutions.com This technique separates the target peptide from impurities based on hydrophobicity. Optimization involves a systematic approach to method development, including the selection of the appropriate column, mobile phase modifiers (e.g., TFA or formic acid), and gradient conditions. For larger quantities, high-performance flash chromatography (HPFC) can be used as a rapid, high-throughput preliminary purification step before a final polishing with RP-HPLC, significantly reducing time and solvent consumption. biotage.com

Table 2: Typical Workflow for Peptide Purification and Analysis

| Step | Procedure | Purpose | Key Parameters/Reagents |

|---|---|---|---|

| 1. Cleavage | Treat peptidyl-resin with cleavage cocktail. | Release peptide from resin and remove side-chain protecting groups. | 95% TFA, 2.5% H₂O, 2.5% TIS. |

| 2. Precipitation | Precipitate crude peptide in cold diethyl ether. | Remove soluble scavengers and small organic impurities. | Cold diethyl ether. |

| 3. Crude Analysis | Analyze crude product by analytical RP-HPLC and MS. | Determine initial purity and confirm mass of the target peptide. | C18 column, Acetonitrile (B52724)/Water/0.1% TFA gradient. |

| 4. Preparative Purification | Purify crude peptide using preparative RP-HPLC. | Isolate the target peptide from synthesis-related impurities. | Larger particle size C18 column, optimized gradient. |

| 5. Lyophilization | Freeze-dry the purified fractions. | Remove solvents to obtain a stable, fluffy white powder. | High vacuum, low temperature. |

| 6. Final Analysis | Confirm purity and identity of the final product. | Quality control of the research-grade material. | Analytical RP-HPLC (>95% purity), Mass Spectrometry. |

Stereochemical Control and Epimerization Mitigation in this compound Synthesis

Maintaining the stereochemical integrity of each amino acid is paramount, as epimerization can lead to diastereomeric impurities that are difficult to separate and may alter biological activity. mdpi.comdntb.gov.ua Epimerization, the change in configuration at the chiral α-carbon, is most likely to occur during the carboxyl group activation step of the coupling reaction. thieme-connect.de

Several factors can influence the rate of epimerization, and various strategies are employed to mitigate this risk:

Choice of Coupling Reagent: Uronium/aminium reagents are generally preferred over carbodiimides alone. The use of additives like HOBt, and particularly OxymaPure, is highly effective at suppressing racemization by forming active esters that are less prone to epimerization. orgsyn.org

Base Selection: The type and concentration of the base used during coupling can impact stereochemical purity. Weaker, sterically hindered bases like N,N-diisopropylethylamine (DIEA) are often used. iris-biotech.de

Pre-activation: Allowing the Fmoc-amino acid to pre-activate with the coupling reagent for a short period before adding it to the resin can minimize the lifetime of highly reactive intermediates that are prone to epimerization. iris-biotech.de

Amino Acid Residue: Certain amino acid residues are more susceptible to racemization. Asparagine itself can be prone to side reactions that affect stereochemistry, making the use of an effective side-chain protecting group like Trt even more critical to prevent aspartimide formation, which is a major pathway for epimerization at the Asp residue. iris-biotech.demdpi.com

By carefully selecting reagents, optimizing reaction conditions, and using appropriate protecting group strategies, the synthesis of this compound can be achieved with a high degree of stereochemical purity. orgsyn.org

The synthesis of analogs and modified versions of the this compound linker, particularly through methods like PEGylation, is crucial for enhancing its physicochemical properties, such as aqueous solubility and pharmacokinetic profiles, for its application in antibody-drug conjugates (ADCs). These modifications typically involve the incorporation of polyethylene (B3416737) glycol (PEG) chains of varying lengths.

The general synthetic strategy for these analogs relies on well-established Fmoc-based solid-phase peptide synthesis (SPPS) protocols. This methodology allows for the sequential addition of amino acids and other moieties to a solid support, providing a high degree of control over the final structure. A key aspect in the synthesis of asparagine-containing peptides is the protection of the side-chain amide to prevent undesirable side reactions. The trityl (Trt) group is commonly employed for this purpose due to its stability during the synthesis and its susceptibility to cleavage under acidic conditions at the final deprotection step. vulcanchem.comrsc.org

The synthesis of a PEGylated analog, for instance, Fmoc-PEGn-Ala-Ala-Asn(Trt)-PAB, follows a stepwise assembly. The process generally begins with the attachment of the p-aminobenzyl alcohol (PAB) moiety to a suitable resin. Subsequently, the peptide chain is elongated through iterative cycles of Fmoc deprotection and coupling of the protected amino acids (Fmoc-Asn(Trt)-OH and Fmoc-Ala-OH). The PEG spacer is typically introduced as an Fmoc-protected amino-PEG-acid derivative at the desired position, often at the N-terminus of the peptide sequence, before the final Fmoc group.

A general synthetic scheme can be outlined as follows:

Attachment of the PAB linker to the resin.

Sequential coupling of Fmoc-Ala-OH. This involves Fmoc deprotection with a base like piperidine, followed by coupling of the next Fmoc-Ala-OH using a coupling agent such as HATU/HOAt. vulcanchem.com

Coupling of Fmoc-Asn(Trt)-OH. Special consideration is sometimes needed for coupling asparagine to avoid aggregation, potentially requiring repeated coupling steps. vulcanchem.com

Introduction of the PEG spacer. An Fmoc-protected PEG derivative (e.g., Fmoc-PEG3-acid) is coupled to the N-terminus of the peptide chain. medchemexpress.com

Final Fmoc group. The terminal Fmoc group remains, which is crucial for subsequent conjugation steps, for example, to a drug molecule.

The resulting Fmoc-peptide-PAB linker can then be further modified. For instance, the PAB alcohol can be activated, often by conversion to a p-nitrophenyl (PNP) carbonate, to facilitate conjugation with a cytotoxic drug. google.comgoogleapis.com This activation step is critical for the assembly of the final ADC. A patent describes a general method where the activated carbonate of the PAB linker is obtained by reacting the Nα-Fmoc-Ala-Ala-N-Trityl-Asn-PAB-OH with p-nitrophenyl chloroformate. google.com

The Ala-Ala-Asn sequence is specifically designed for cleavage by the enzyme legumain, an asparaginyl endopeptidase that is often overexpressed in the tumor microenvironment. nih.govacs.org Research has shown that modifications to this tripeptide sequence, such as the substitution of L-alanine with D-alanine, can impact the cleavage efficiency by legumain. acs.org

Detailed research findings, including yields and specific reaction conditions, are often proprietary or found within specific patent literature. However, commercial availability of various PEGylated this compound derivatives indicates that robust and scalable synthetic routes have been developed. medchemexpress.comCurrent time information in Bangalore, IN.medchemexpress.cominvivochem.com

Below is a table summarizing some of the known analogs and their modifications.

| Compound Name | Modification | Key Features |

| Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB | 3-unit PEG chain | Increased aqueous solubility, cleavable linker for ADCs. medchemexpress.cominvivochem.comglpbio.com |

| Fmoc-PEG4-Ala-Ala-Asn-PAB | 4-unit PEG chain | Enhanced hydrophilicity, used in ADC synthesis. medchemexpress.com |

| Fmoc-Ala-Ala-Asn(Trt)-PAB-PNP | p-nitrophenyl carbonate | Activated form for drug conjugation. springernature.com |

| MC-Ala-Ala-Asn-PAB | Maleimidocaproyl group | Alternative conjugation chemistry. medchemexpress.com |

Advanced Analytical Characterization Techniques for Research Purity and Structural Elucidation of Fmoc Ala Ala Asn Pab

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive confirmation of the elemental composition of Fmoc-Ala-Ala-Asn-PAB. Unlike standard mass spectrometry, HRMS provides mass measurements with high accuracy (typically <5 ppm), allowing for the calculation of a unique elemental formula.

For this compound, the expected monoisotopic mass is calculated from its molecular formula, C₃₂H₃₅N₅O₇. Electrospray ionization (ESI) is a common soft ionization technique used for such molecules, which typically observes the protonated molecular ion [M+H]⁺. The high-resolution measurement of this ion's mass-to-charge ratio (m/z) serves as a primary identity test.

Table 1: Theoretical Molecular Weight of this compound

| Formula | Calculated Monoisotopic Mass (Da) |

|---|---|

| C₃₂H₃₅N₅O₇ | 601.2536 |

| [M+H]⁺ | 602.2614 |

In addition to the parent ion, tandem mass spectrometry (MS/MS) is used to induce fragmentation. This fragmentation provides data that confirms the peptide sequence and the integrity of the PAB linker. Key expected fragment ions would correspond to the loss of the Fmoc group (a loss of 222.07 Da), cleavage at the peptide amide bonds (yielding b- and y-ions), and fragmentation within the PAB moiety. Analysis of these fragments provides unequivocal evidence of the compound's covalent structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of molecules in solution. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments is required for unambiguous assignment of all proton and carbon signals.

¹H NMR and ¹³C NMR for Primary Structure Confirmation

¹H NMR provides the initial assessment of the compound's structure and purity. The spectrum is expected to show distinct signals for each type of proton in the molecule. Key regions include the aromatic protons of the Fmoc and PAB groups (typically 7.0-8.0 ppm), the amide protons (variable, often 7.5-8.5 ppm), the α-protons of the amino acids (4.0-5.0 ppm), and the methyl groups of the two alanine (B10760859) residues (around 1.3-1.5 ppm). chemicalbook.com The integration of these signals should correspond to the number of protons in each environment.

¹³C NMR spectroscopy complements the ¹H data by providing information on the carbon skeleton. The chemical shifts are indicative of the carbon type (e.g., carbonyl, aromatic, aliphatic). oregonstate.edu For this compound, characteristic signals would include the carbonyl carbons of the peptide bonds and the carbamate (B1207046) group (around 170-175 ppm), aromatic carbons (110-150 ppm), and aliphatic carbons of the amino acid side chains. illinois.edu

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Functional Group | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |

|---|---|---|

| Fmoc Aromatic H | 7.30 - 7.90 | 120 - 144 |

| PAB Aromatic H | 7.10 - 7.60 | 119 - 140 |

| Amide NH | 7.50 - 8.50 | N/A |

| Asn Side Chain NH₂ | 6.80 - 7.50 | N/A |

| α-CH (Ala, Asn) | 4.00 - 4.80 | 50 - 55 |

| Fmoc CH, CH₂ | 4.20 - 4.50 | 47, 67 |

| PAB CH₂ | 4.40 - 4.60 | 65 - 68 |

| Asn β-CH₂ | 2.60 - 2.90 | ~37 |

| Ala β-CH₃ | 1.30 - 1.50 | ~18 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Linkage Identification

While 1D NMR suggests the presence of the constituent parts, 2D NMR is essential to confirm their connectivity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is used to trace the spin systems of each amino acid residue. For example, it would show a correlation between the NH proton, the α-proton, and the β-protons within the asparagine residue, and between the NH, α-proton, and methyl protons of each alanine residue. uzh.ch

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of each carbon signal by linking it to its attached, and often more easily assigned, proton. univr.it

Chromatographic Methods for Purity Assessment and Isomer Separation (e.g., RP-HPLC, Chiral HPLC)

Chromatographic techniques are the gold standard for determining the purity of synthetic peptides.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary method for assessing the chemical purity of this compound. The compound is separated on a C18 stationary phase using a mobile phase gradient, typically of water and acetonitrile (B52724) containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA). Purity is determined by integrating the area of the main product peak relative to the total area of all peaks detected by a UV detector (often at 220 nm and 260 nm). Purity levels for research-grade linkers of this type are expected to be high, often exceeding 95%.

Table 3: Representative RP-HPLC Purity Data

| Compound | Purity (%) |

|---|---|

| This compound | >95% |

| Fmoc-Ala-Ala-Asn-PABC-PNP | >95% |

Chiral HPLC is employed to confirm the enantiomeric purity of the compound. Since biological systems are stereospecific, it is crucial that the L-amino acid configuration is maintained throughout the synthesis. Using a chiral stationary phase, it is possible to separate the desired LLL-diastereomer from any contaminating diastereomers that may have formed due to racemization during the coupling steps. The enantiomeric purity should be very high, often greater than 99%.

Spectroscopic Analysis for Confirmation of Functional Groups and Conformational Studies (e.g., IR, CD)

Infrared (IR) Spectroscopy is a rapid and simple method to confirm the presence of key functional groups. The IR spectrum of this compound would display characteristic absorption bands for the different vibrational modes of its functional groups. chemicalbook.com

Table 4: Expected IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Expected Frequency (cm⁻¹) |

|---|---|---|

| Amide (Secondary) | N-H Stretch | 3300 - 3500 |

| Carbamate (Fmoc) | C=O Stretch | 1690 - 1720 |

| Amide I (Peptide) | C=O Stretch | 1630 - 1680 |

| Amide II (Peptide) | N-H Bend, C-N Stretch | 1510 - 1570 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

Enzymatic Cleavage and Stability Profiling in Research Models

Identification and Characterization of Proteases Responsible for Ala-Ala-Asn Cleavage

The tripeptide sequence, Alanine-Alanine-Asparagine (Ala-Ala-Asn), is a key feature of the Fmoc-Ala-Ala-Asn-PAB linker, rendering it susceptible to cleavage by specific proteases. axispharm.comaxispharm.com Research has identified certain lysosomal proteases as the primary enzymes responsible for this cleavage.

Cathepsin B , a lysosomal cysteine protease, is frequently implicated in the cleavage of peptide linkers in ADCs. nih.govhzdr.de While it is known to cleave various dipeptide sequences like Val-Cit and Phe-Lys, its activity on the Ala-Ala-Asn sequence is also a subject of investigation. creativebiolabs.net Some studies suggest that while sequences like Ala-Ala are sensitive to cathepsin B, the inclusion of asparagine can influence this specificity. nih.gov

Legumain , an asparaginyl endopeptidase, is another critical lysosomal protease that shows high specificity for sequences containing asparagine. sci-hub.se It is overexpressed in many solid tumors, making it an attractive target for tumor-specific prodrug activation. sci-hub.se Studies have shown that linkers containing the Ala-Ala-Asn sequence are effectively cleaved by legumain. nih.govsci-hub.se In fact, the Ala-Ala-Asn-PAB-MMAE conjugate has been demonstrated to be a prodrug effectively cleaved by legumain. nih.gov The specificity of legumain for asparagine-containing sequences suggests that it is a primary candidate for the cleavage of this compound. nih.govsci-hub.se

It is important to note that the cleavage specificity can be influenced by the entire peptide sequence and its modifications. For instance, studies have shown that while some Asn-containing dipeptides are readily cleaved by legumain, they remain stable against cathepsin B. nih.gov This differential susceptibility is a crucial factor in designing linkers for targeted therapy.

Kinetic Analysis of Enzyme-Mediated Hydrolysis of this compound Derivatives

The efficiency of enzymatic cleavage is a critical parameter for the efficacy of prodrugs and ADCs. Kinetic analysis provides quantitative measures of this efficiency.

Determination of K_m, k_cat, and k_cat/K_m Values

Kinetic parameters such as the Michaelis constant (K_m), catalytic rate constant (k_cat), and the specificity constant (k_cat/K_m) are determined to characterize the interaction between the enzyme and the peptide substrate.

K_m (Michaelis constant): This value represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max). A lower K_m indicates a higher affinity of the enzyme for the substrate.

k_cat (catalytic rate constant): Also known as the turnover number, k_cat represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate.

k_cat/K_m (specificity constant): This ratio is a measure of the enzyme's catalytic efficiency and substrate specificity. A higher k_cat/K_m value signifies a more efficient and specific enzyme.

Table 1: Hypothetical Kinetic Parameters for Ala-Ala-Asn-PAB Cleavage

| Enzyme | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

|---|---|---|---|

| Cathepsin B | Data not available | Data not available | Data not available |

| Legumain | Data not available | Data not available | Data not available |

This table is for illustrative purposes. Specific experimental data is required to populate these values.

Factors Influencing Enzymatic Efficiency

The rate of enzymatic hydrolysis is significantly influenced by environmental factors:

pH: Lysosomal proteases like cathepsin B and legumain exhibit optimal activity in the acidic environment of the lysosome (pH 4.5-5.5). nih.govresearchgate.netmdpi.com Their activity is significantly reduced at neutral pH, which contributes to the stability of the linker in the bloodstream. nih.gov

Temperature: Enzymatic reactions are temperature-dependent, with an optimal temperature for activity. In research models, assays are typically conducted at a physiologically relevant temperature, such as 37°C. researchgate.net

Ionic Strength: The ionic strength of the buffer can affect enzyme conformation and substrate binding, thereby influencing the reaction rate.

Mechanisms of Self-Immolative PAB Spacer Activation and Release Kinetics in Research Systems

The para-aminobenzyl (PAB) group acts as a self-immolative spacer. axispharm.comotago.ac.nz Following the enzymatic cleavage of the Ala-Ala-Asn peptide, the PAB spacer undergoes a spontaneous electronic cascade to release the attached drug molecule. otago.ac.nz

The mechanism proceeds as follows:

Enzymatic Cleavage: A protease cleaves the amide bond between the asparagine residue and the PAB spacer, exposing a free aniline (B41778) nitrogen. otago.ac.nz

1,6-Elimination: The newly formed free amine initiates a 1,6-electronic elimination through the aromatic ring. otago.ac.nz This process is facilitated by the electron-donating nature of the amine group.

Release of the Payload: The 1,6-elimination results in the formation of aza-quinone methide and the release of the conjugated drug. nih.gov This self-immolative process ensures that the released drug is in its active form, unmodified by the linker. creativebiolabs.net

The kinetics of this self-immolation process are generally rapid once the enzymatic cleavage has occurred. However, the rate can be influenced by the electronic properties of the payload itself. For instance, electron-withdrawing groups on a phenolic payload can accelerate the immolation process. nih.gov

Stability Investigations of this compound in Simulated Biological Environments

The stability of the this compound linker is crucial for its function. It must remain intact in the systemic circulation to prevent premature drug release and associated toxicity, while being readily cleaved at the target site. creativebiolabs.netspringernature.com

Serum Stability in vitro: To assess stability in the bloodstream, the compound is incubated in human or animal serum or plasma, and its degradation is monitored over time, often using techniques like HPLC or mass spectrometry. researchgate.netnih.govacs.org Peptide linkers are generally designed to have excellent serum stability due to the low activity of relevant proteases in the blood. creativebiolabs.net Studies on various peptide linkers have demonstrated their stability in plasma. nih.govresearchgate.net

Lysosomal Mimics: To simulate the intracellular environment where cleavage is intended to occur, researchers use lysosomal mimics. These can be prepared as lysosomal extracts from tissues or cell lines, or as synthetic vesicles that replicate the acidic pH and enzymatic composition of lysosomes. researchgate.netresearchgate.netacs.org Studies have shown that peptide-drug conjugates are effectively cleaved in such lysosomal environments. sci-hub.seresearchgate.net

Table 2: Representative Stability Data of Peptide Linkers in Simulated Environments

| Biological Medium | Incubation Time (h) | Peptide Linker | Remaining Intact Linker (%) | Reference |

|---|---|---|---|---|

| Human Serum | 24 | Generic Dipeptide | >90% | creativebiolabs.net |

| Mouse Plasma | 48 | Asn-containing dipeptides | High stability | nih.gov |

| Lysosomal Extract | 48 | Legumain-cleavable ADC | Significant cleavage | sci-hub.se |

Influence of Protecting Groups and Linker Modifications on Cleavage Specificity and Stability

The chemical structure of the linker, including the protecting groups and any modifications, can significantly impact its properties. broadpharm.comnih.gov

Fmoc Protecting Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group protects the N-terminus of the peptide during synthesis. axispharm.commasterorganicchemistry.com It is typically removed in the final stages of drug-conjugate synthesis. The presence or absence of the Fmoc group in the final construct would significantly alter its properties, though it is generally not present in the final therapeutic agent.

Side-Chain Protecting Groups: During peptide synthesis, the side chains of amino acids like asparagine are often protected (e.g., with a trityl (Trt) group) to prevent side reactions. axispharm.comresearchgate.netresearchgate.net The efficiency of removing these protecting groups is critical to obtaining the desired final product. thermofisher.com

Linker Modifications: Modifications to the peptide sequence or the PAB spacer can be introduced to fine-tune the cleavage specificity and stability. For example, incorporating non-natural amino acids or altering the electronic properties of the PAB spacer can modulate the rate of enzymatic cleavage and self-immolation. otago.ac.nznih.gov The use of different linker chemistries and peptide sequences allows for the optimization of the therapeutic index of the resulting conjugate. researchgate.netu-tokyo.ac.jp

Applications of Fmoc Ala Ala Asn Pab in Chemical Biology Research and Prodrug Design Principles

Development of Enzyme-Activatable Probes and Fluorogenic Substrates for Research

Fmoc-Ala-Ala-Asn-PAB and its derivatives are valuable components in the design of enzyme-activatable probes and fluorogenic substrates axispharm.comcreative-biolabs.com. By conjugating a reporter molecule (such as a fluorophore) to the PAB unit, the activity of specific enzymes, particularly proteases, can be monitored. Upon enzymatic cleavage of the Ala-Ala-Asn sequence, the PAB spacer undergoes elimination, releasing the attached reporter molecule. This release can lead to a change in fluorescence intensity or other detectable signals, allowing researchers to study enzyme kinetics, localization, and activity in various biological systems.

Role as a Key Component in the Design of Cleavable Linkers for Bioconjugates (e.g., ADC Linker Research)

The core structure of this compound is widely employed as a cleavable linker in the development of bioconjugates, most notably in antibody-drug conjugates (ADCs) axispharm.commedchemexpress.commedkoo.comcd-bioparticles.netcd-bioparticles.netfujifilm.com. ADCs utilize an antibody to selectively deliver a highly potent cytotoxic payload to target cells, such as cancer cells fujifilm.com. The linker connecting the antibody and the payload is crucial for maintaining stability in circulation and ensuring efficient release of the active drug within the target cell fujifilm.comcam.ac.uk. The Ala-Ala-Asn sequence, often designed to be cleaved by lysosomal proteases like cathepsin B, provides a mechanism for controlled drug release after the ADC is internalized by the target cell axispharm.comcreativebiolabs.net. The PAB unit facilitates the subsequent release of the free payload axispharm.comresearchgate.netunimi.it.

Strategies for Conjugation to Research Payloads (e.g., via PNP ester)

Conjugation of research payloads to the this compound linker is often achieved through reactive groups on the PAB unit. A common strategy involves the use of a p-nitrophenyl (PNP) carbonate or ester activated form of the linker, such as this compound-PNP axispharm.combroadpharm.com. The PNP group is an effective leaving group that readily reacts with nucleophilic functional groups, such as primary amines, present on the research payload axispharm.combroadpharm.com. This allows for the formation of a stable carbamate (B1207046) linkage between the PAB spacer and the payload axispharm.com. Other activation methods and reactive groups can also be employed depending on the specific chemistry of the payload.

Linker Design Principles for Controlled Payload Release in vitro

The design of linkers incorporating the Ala-Ala-Asn-PAB sequence focuses on achieving controlled release of the payload within the target cellular environment while maintaining stability in systemic circulation medchemexpress.combroadpharm.commdpi.comasm.org. The peptide sequence is engineered to be a substrate for enzymes that are enriched or activated in target cells, particularly within lysosomes or the tumor microenvironment axispharm.comcreativebiolabs.net. Cathepsin B is a commonly targeted enzyme due to its overexpression in many cancer cells and its activity in lysosomes axispharm.comcreativebiolabs.net. Upon internalization of the bioconjugate into the target cell, the peptide linker is cleaved by the enzyme. This cleavage triggers the 1,6-elimination of the PAB unit, which in turn releases the free drug researchgate.netunimi.it. The stability of the linker in plasma is critical to prevent premature payload release and reduce off-target toxicity cam.ac.uk. Modifications to the peptide sequence or the inclusion of additional spacers, such as PEG, can influence solubility and stability medkoo.commedchemexpress.combroadpharm.com.

Contribution to Peptide-Based Prodrug Design Concepts

This compound is a key component in the design of peptide-based prodrugs axispharm.comcreative-biolabs.comacs.org. Prodrugs are inactive precursors of drugs that are converted into their active form within the body, often at a specific site of action researchgate.net. By conjugating a drug to the Ala-Ala-Asn-PAB sequence, the activity of the drug can be masked until it reaches the target site where the enzymatic cleavage of the peptide linker occurs axispharm.com. This targeted activation can improve the therapeutic index of the drug by increasing its efficacy at the disease site and reducing systemic toxicity axispharm.com.

Utility in Mechanistic Studies of Protease Substrate Specificity

The Ala-Ala-Asn sequence within this compound is valuable for studying the substrate specificity of proteases nih.gov. By synthesizing variations of this peptide sequence and evaluating their cleavage by different proteases, researchers can gain insights into the recognition motifs and catalytic mechanisms of these enzymes asm.orgnih.gov. This information is crucial for designing highly specific enzyme-activatable systems for targeted drug delivery and molecular probes. Studies on protease cleavage sites, including those containing asparagine, contribute to understanding enzyme activity in various biological contexts nih.govexpasy.org.

Integration with Advanced Delivery Systems in in vitro and ex vivo Models

This compound-based linkers can be integrated with advanced delivery systems in in vitro and ex vivo models to evaluate their performance axispharm.com. These systems can include nanoparticles, liposomes, or other carriers designed to enhance the targeted delivery of conjugated molecules nih.gov. By incorporating the cleavable linker, researchers can study the efficiency of delivery, cellular uptake, and enzyme-mediated release of the payload in controlled laboratory settings. This allows for the optimization of delivery strategies and linker design before moving to in vivo studies.

Structure Activity Relationship Sar Investigations of Fmoc Ala Ala Asn Pab Analogs

Impact of Amino Acid Sequence Variations on Enzymatic Recognition and Cleavage Rates

The peptide sequence within a cleavable linker is the primary determinant of recognition and cleavage by specific enzymes, often proteases, that are overexpressed or selectively localized in target tissues, such as the lysosomal enzymes in cancer cells. For linkers containing the Ala-Ala-Asn sequence, studies have shown a specific susceptibility to cleavage by legumain, an asparaginyl endopeptidase that is upregulated in various solid tumors. preprints.orgnih.gov This enzyme recognizes and cleaves at the C-terminus of asparagine residues. preprints.orgnih.gov

Investigations into amino acid sequence variations have demonstrated that even subtle changes within the peptide sequence can significantly alter enzymatic recognition and the rate of cleavage. For instance, comparative studies involving other Asn-containing dipeptide sequences, such as AsnAsn and AsnAla, have indicated that these sequences are also substrates for legumain while exhibiting stability against other prevalent proteases like cathepsin B and neutrophil elastase. preprints.orgnih.gov The stereochemistry of the amino acids (L vs. D) can also play a critical role in determining the efficiency of enzymatic hydrolysis. preprints.orgnih.gov

The selection of the peptide sequence is a key rational design strategy to achieve targeted drug release. By matching the peptide sequence to the known substrate specificity of enzymes present at the disease site, researchers can engineer linkers that are selectively cleaved in the desired environment, minimizing off-target release and associated toxicity. researchgate.netnih.goviris-biotech.de For example, the well-established Val-Cit and Val-Ala sequences are commonly used in ADC linkers due to their efficient cleavage by lysosomal cathepsins. researchgate.netnih.goviris-biotech.de Furthermore, modifications to the amino acid sequence, such as introducing polar or acidic residues at specific positions (e.g., P3), have been shown to enhance plasma stability by hindering unwanted cleavage by extracellular enzymes like carboxylesterase 1C (Ces1C). preprints.org

Effects of PAB Moiety Modifications on Self-Immolation Efficiency and Release Kinetics

The para-aminobenzyl (PAB) moiety is a widely utilized self-immolative spacer in cleavable linkers. Its function is to undergo a spontaneous 1,6-elimination reaction following the enzymatic cleavage of the peptide sequence. This elimination event triggers the release of the free drug payload in its active form. axispharm.commdpi.commdpi.comresearchgate.net The efficiency and kinetics of this self-immolation process are critical for rapid and complete drug release at the target site.

Modifications to the PAB moiety itself can influence the rate and efficiency of the self-immolative cleavage. Research has explored variations within the PAB structure or its replacement with alternative self-immolative units, such as substituted benzyl (B1604629) alcohols or heteroaryl systems like thiazole (B1198619) derivatives. preprints.orgresearchgate.net These modifications can be aimed at tuning the electronic properties of the spacer, thereby affecting the rate of the 1,6-elimination. For example, introducing electron-withdrawing groups onto the aromatic ring of the PAB-like structure has been shown to impact cleavage rates in serum. preprints.org

The nature of the leaving group attached to the PAB spacer also plays a significant role, particularly in the context of linker synthesis and conjugation to the payload. The p-nitrophenyl (PNP) carbonate activated form of PAB (PAB-PNP) is commonly used because the PNP group is a good leaving group, facilitating efficient coupling with amine-containing drugs. axispharm.comprecisepeg.combroadpharm.com The self-immolation and subsequent drug release are also influenced by the local environment, including pH, with rapid cyclization of certain self-immolative spacers observed even under mildly acidic conditions. researchgate.net

Influence of Linker Length and Composition on Overall Research Compound Properties (e.g., Hydrophilicity, Stability)

Incorporating hydrophilic elements into the linker structure is a common strategy to improve the solubility of the often hydrophobic drug payload. Polyethylene (B3416737) glycol (PEG) chains are frequently used as spacers within linkers, including those containing peptide and PAB units, to increase aqueous solubility. iris-biotech.dersc.orgmedkoo.combroadpharm.com This increased hydrophilicity can lead to improved pharmacokinetic profiles, such as reduced aggregation and decreased non-specific uptake by organs like the liver, thereby prolonging circulation half-life and potentially reducing off-target toxicity. rsc.org

Furthermore, linker length and composition can influence the stability of the conjugate in circulation. A well-designed linker should be stable in the bloodstream to prevent premature drug release while allowing efficient cleavage at the target site. nih.govnih.govrsc.org The presence and nature of the linker can also affect the interaction of the conjugate with drug efflux pumps, such as P-glycoprotein (Pgp), which are involved in multi-drug resistance. More hydrophilic linkers have shown promise in overcoming MDR by yielding metabolites that are not readily transported by these pumps. nih.gov The concept of tandem cleavable linkers, where the peptide cleavage is preceded by the removal of a protecting group (like a glucuronide) by a different enzyme, represents a design strategy to enhance stability in extracellular environments and improve tolerability. acs.org

Rational Design Strategies for Modulating Cleavage Profiles

Rational design of cleavable linkers like Fmoc-Ala-Ala-Asn-PAB analogs involves a deliberate approach to engineer their properties for optimal performance in targeted drug delivery. A key aspect of this design is the precise modulation of the cleavage profile, ensuring selective and efficient drug release at the intended site while maintaining stability elsewhere.

One primary strategy is the selection of peptide sequences that are highly specific substrates for enzymes known to be enriched or uniquely present in the target tissue or cellular compartment. preprints.orgnih.govacs.org As highlighted earlier, the Ala-Ala-Asn sequence is designed for recognition by legumain. preprints.orgnih.gov By understanding the substrate specificities of various proteases, researchers can tailor the peptide sequence to achieve desired cleavage kinetics and selectivity. preprints.orgnih.govresearchgate.net

Computational and Theoretical Studies of Fmoc Ala Ala Asn Pab Interactions and Mechanisms

Molecular Docking and Dynamics Simulations of Enzyme-Peptide Linker Interactions

Molecular docking and dynamics simulations are computational techniques used to model the interaction between molecules, such as an enzyme and a peptide linker like Fmoc-Ala-Ala-Asn-PAB. Molecular docking predicts the preferred orientation and binding affinity of a ligand (the peptide linker) to a receptor (the enzyme) at a specific binding site. nih.gov This is achieved by exploring various poses of the ligand within the receptor's active site and scoring them based on interaction energies.

Dynamics simulations, on the other hand, provide a time-dependent view of the molecular system. They simulate the movement of atoms and molecules over time, allowing researchers to observe the stability of the enzyme-linker complex, conformational changes upon binding, and the dynamics of the peptide cleavage process. These simulations can help understand how the enzyme recognizes and interacts with the Ala-Ala-Asn sequence within the linker, providing insights into the specificity and efficiency of the cleavage. While the provided search results discuss molecular docking and dynamics simulations in the context of other compounds and protein interactions nih.govacs.org, the principles are directly applicable to studying the interaction between enzymes (like cathepsin B, which is known to cleave Ala-Ala-Asn sequences in ADC linkers) and this compound.

Quantum Mechanical Calculations for Understanding Self-Immolation Mechanisms

Following enzymatic cleavage of the peptide sequence, the PAB spacer in this compound undergoes a self-immolation process, leading to the release of the attached payload. Quantum mechanical (QM) calculations are essential for understanding the electronic structure and reaction mechanisms involved in this self-immolation. QM methods can accurately model the breaking and formation of chemical bonds, transition states, and activation energies of the reaction. By calculating the potential energy surface, researchers can map the reaction pathway and identify the key steps and intermediates in the self-immolation process. This provides a detailed understanding of why the PAB spacer undergoes this specific fragmentation upon cleavage of the peptide, ensuring efficient and controlled payload release. Although specific QM studies on this compound self-immolation were not found in the provided results, QM calculations are a standard tool for investigating reaction mechanisms in organic chemistry, including those relevant to linker design in ADCs. mit.edu

Predictive Modeling of Peptide Cleavage and Linker Stability in Research Environments

Predictive modeling techniques are employed to forecast the behavior of peptide linkers like this compound in various research environments. These models can utilize data from in vitro experiments, computational simulations, and structural analysis to predict factors such as the rate of enzymatic cleavage, the stability of the linker in different biological matrices (e.g., plasma, lysosomal fluid), and the potential for off-target cleavage. mdpi.com

Predictive models can be developed using various approaches, including quantitative structure-activity relationships (QSAR), machine learning algorithms, and kinetic modeling. QSAR models correlate structural features of the peptide linker with its cleavage rate or stability. Machine learning can be trained on datasets of known peptide cleavage rates to predict the behavior of new sequences. Kinetic modeling can simulate the concentration changes of the linker and released payload over time based on reaction rates determined experimentally or computationally. These models help researchers select appropriate linkers for specific applications and predict their performance before extensive experimental testing.

In Silico Approaches for Rational Design of Novel Linker Variants

In silico approaches are powerful tools for the rational design of novel variants of peptide linkers based on this compound. By leveraging the insights gained from molecular docking, dynamics simulations, QM calculations, and predictive modeling, researchers can design linkers with improved properties.

For example, computational studies can identify limitations of the current linker, such as suboptimal enzyme recognition, slow cleavage kinetics, or off-target reactions. Based on these findings, researchers can propose modifications to the amino acid sequence, the PAB spacer, or the attachment points to the antibody and payload. In silico tools can then be used to evaluate the potential impact of these modifications on the linker's properties before chemical synthesis. This iterative process of in silico design and evaluation allows for the rational optimization of linker performance, potentially leading to the development of novel linkers with enhanced stability, improved cleavage specificity, and more efficient payload delivery.

Future Research Directions and Emerging Methodologies

Development of Orthogonal Cleavage Mechanisms for Multi-Functional Probes

The development of orthogonal cleavage mechanisms is a significant area for future research involving linkers like Fmoc-Ala-Ala-Asn-PAB. Orthogonal cleavage refers to the ability to cleave different linkers within a single construct independently using distinct triggers, such as different enzymes or chemical stimuli. This is particularly relevant for the design of multi-functional probes or multi-drug conjugates where the controlled release of multiple components is desired. While the Ala-Ala-Asn sequence is primarily associated with enzymatic cleavage by proteases like legumain, exploring additional or alternative cleavage triggers incorporated into or alongside the peptide-PAB framework could enable more sophisticated control over payload release. For instance, incorporating sequences cleavable by different proteases or introducing chemically labile bonds (e.g., disulfide bonds, acid-sensitive linkers) alongside the enzyme-sensitive peptide could allow for sequential or simultaneous release of different molecules under varying conditions. This could be beneficial for delivering combinations of therapeutic agents or for developing diagnostic probes that respond to multiple biomarkers. The design of cleavable linkers with various chemical triggers, including enzyme- and acid-cleavable linkers, is an active area of research aimed at achieving specific payload release in target tissues. symeres.com

Integration of this compound with Bioorthogonal Chemistry for Advanced Bioconjugation

Integrating this compound with bioorthogonal chemistry represents a promising avenue for advanced bioconjugation applications. Bioorthogonal reactions are chemical transformations that can occur within biological systems without interfering with native biochemical processes. nih.govacs.org This allows for selective labeling or conjugation of biomolecules in living cells or organisms. acs.org By incorporating bioorthogonal handles (e.g., azides, alkynes, tetrazines) into the this compound structure or conjugating the linker to molecules bearing these handles, it becomes possible to attach the linker-payload system to target biomolecules (like antibodies or nanoparticles) using highly efficient and selective bioorthogonal click chemistry. symeres.comacs.organr.fracs.org This approach offers advantages over traditional conjugation methods, such as improved specificity, milder reaction conditions, and the ability to work in complex biological environments. nih.gov For example, strain-promoted azide-alkyne cycloaddition (SPAAC) is a copper-free click chemistry method suitable for in vivo applications. acs.org The combination of a protease-cleavable linker like this compound with bioorthogonal conjugation strategies could lead to the development of novel targeted delivery systems with enhanced control over both targeting and payload release. nih.govbroadpharm.com

High-Throughput Screening Approaches for Linker Optimization in Research

High-throughput screening (HTS) approaches are increasingly being applied to the optimization of linkers, including peptide-based linkers like this compound, in research and development. oup.comaacrjournals.orgtheprismlab.org HTS allows for the rapid evaluation of large libraries of linker variants to identify those with optimal properties, such as stability in circulation, efficient cleavage at the target site, and minimal off-target release. oup.combinghamton.edu Techniques such as Förster Resonance Energy Transfer (FRET)-based assays can be adapted for HTS to monitor linker cleavage in the presence of relevant enzymes or under specific environmental conditions. binghamton.edu By synthesizing libraries of this compound analogs with variations in the peptide sequence, the PAB structure, or the attachment points, HTS can help establish structure-activity relationships and identify lead linker candidates with improved performance. binghamton.edu This systematic approach accelerates the discovery and optimization of linkers for various applications, including ADCs and diagnostic probes. oup.comaacrjournals.org

Exploration of Novel Applications in Diagnostic Reagent Development and Assay Systems

The unique properties of this compound, particularly its enzyme-cleavable nature and the payload release mechanism mediated by the PAB unit, make it a valuable component for exploration in novel applications in diagnostic reagent development and assay systems. Peptide linkers, including those cleaved by enzymes, have been utilized in the development of activatable probes for molecular imaging and diagnostic assays. nih.govacs.org By conjugating a reporter molecule (e.g., a fluorophore, a quencher, or a detectable tag) to the this compound linker, probes can be designed that are activated upon cleavage by the target enzyme (e.g., legumain) in a specific biological context. nih.govnih.gov This enzymatic cleavage releases the reporter, generating a detectable signal that correlates with enzyme activity or the presence of a specific biomarker. Such probes can be used in various diagnostic formats, including in vitro assays, cell-based assays, and potentially in vivo imaging. nih.govacs.org The specificity of the Ala-Ala-Asn sequence for certain proteases, such as legumain which is overexpressed in some cancers, makes this compound-based probes particularly interesting for cancer diagnostics. nih.gov Further research could focus on developing highly sensitive and specific diagnostic tools utilizing this linker system.

Q & A

Q. What is the synthetic pathway for Fmoc-Ala-Ala-Asn-PAB, and how is purity ensured during production?

this compound is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. Key steps include:

- Sequential coupling of Fmoc-protected amino acids (Ala, Asn) to a resin-bound PAB (para-aminobenzyl) group.

- Deprotection of the Fmoc group using piperidine or DBU (1,8-diazabicycloundec-7-ene) .

- Final cleavage from the resin using trifluoroacetic acid (TFA) to yield the free peptide-PAB conjugate. Quality control involves HPLC (≥98% purity) and mass spectrometry (MS) for molecular weight confirmation .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- HPLC : Quantifies purity (e.g., 98.03% for similar compounds like Fmoc-Val-Ala-PAB) and detects impurities .

- NMR : Validates backbone structure and side-chain configurations (e.g., consistency with Fmoc-Val-Ala-PAB in ).

- Mass Spectrometry : Confirms molecular weight (e.g., C30H33N3O5, MW 515.6 for Fmoc-Val-Ala-PAB) .

Q. What are the primary research applications of this compound in academia?

- Antibody-Drug Conjugates (ADCs) : Serves as a cleavable linker, enabling controlled drug release via enzymatic cleavage (e.g., cathepsin B in lysosomes) .

- Molecular Probes : Facilitates bioconjugation for targeting and diagnostic applications due to the PAB group’s reactivity .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency during synthesis to mitigate steric hindrance in this compound?

- Coupling Agent Selection : Use HATU or PyBOP over DCC for bulky amino acids to enhance reaction kinetics.

- Double Coupling : Repeat coupling steps for residues prone to low yields (e.g., Asn due to side-chain amidation).

- Real-Time Monitoring : Employ Kaiser or chloranil tests to confirm complete deprotection .

Q. What stability challenges arise during storage of this compound, and how can they be addressed?

- Degradation Pathways : Hydrolysis of the PAB group or Fmoc deprotection under acidic/humid conditions.

- Storage Recommendations : Store as a lyophilized powder at -20°C in inert, moisture-free environments (validated for 3 years in similar compounds like Fmoc-Val-Ala-PAB) .

Q. How do experimental designs for ADC linker cleavage studies differ between in vitro and in vivo models?

- In Vitro : Use buffer systems mimicking lysosomal pH (4.5–5.5) with cathepsin B to assess cleavage kinetics.

- In Vivo : Incorporate pharmacokinetic (PK) studies to monitor linker stability in plasma and tumor microenvironments.

- Control Groups : Compare with non-cleavable linkers (e.g., maleimide-based) to validate specificity .

Q. How should researchers resolve contradictory data on peptide coupling efficiency in this compound synthesis?

- Systematic Troubleshooting :

Verify resin swelling in DMF or NMP.

Optimize molar ratios (e.g., 3:1 excess of amino acid to resin).

Characterize side reactions (e.g., diketopiperazine formation) via LC-MS.

Q. What strategies enable the use of this compound in molecular probes for protein interaction studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.